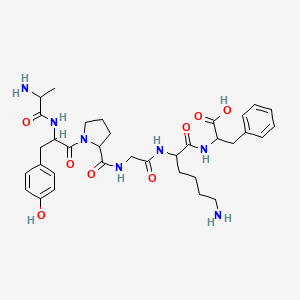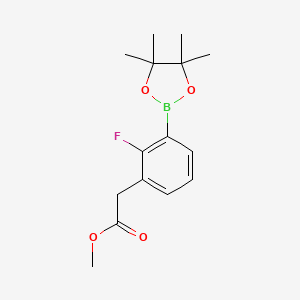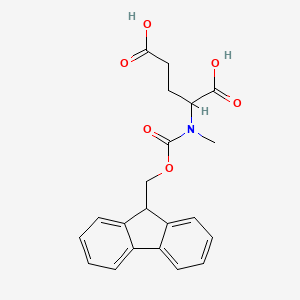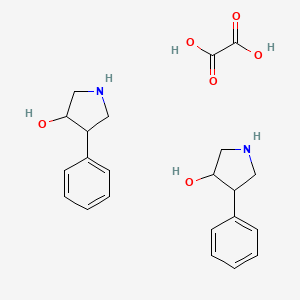
Oxalic acid;4-phenylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;4-phenylpyrrolidin-3-ol is a compound that combines the properties of oxalic acid and 4-phenylpyrrolidin-3-ol Oxalic acid is a naturally occurring dicarboxylic acid found in many plants, while 4-phenylpyrrolidin-3-ol is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-phenylpyrrolidin-3-ol typically involves the reaction of oxalic acid with 4-phenylpyrrolidin-3-ol under specific conditions. One common method involves the use of oxalic acid dihydrate and 4-phenylpyrrolidin-3-ol in a solvent such as ethanol, followed by heating to promote the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of oxalic acid involves the oxidation of carbohydrates, such as glucose or sucrose, using nitric acid . This process yields oxalic acid, which can then be purified and used in further reactions. The production of 4-phenylpyrrolidin-3-ol involves the synthesis of pyrrolidine derivatives, which are then functionalized to introduce the phenyl and hydroxyl groups .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;4-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Oxalic acid;4-phenylpyrrolidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxalic acid;4-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxalic acid;4-phenylpyrrolidin-3-ol include other pyrrolidine derivatives and dicarboxylic acids, such as:
Pyrrolidine-2,5-dione: A derivative of pyrrolidine with similar structural features.
Succinic acid: Another dicarboxylic acid with similar chemical properties.
Uniqueness
This compound is unique due to its combination of the pyrrolidine ring and the oxalic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C22H28N2O6 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
oxalic acid;4-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6) |
InChI Key |
NOUNDKZSXRRIAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


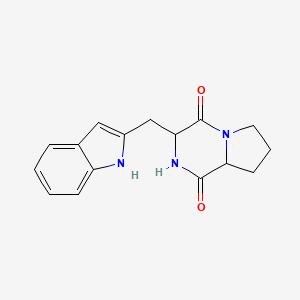
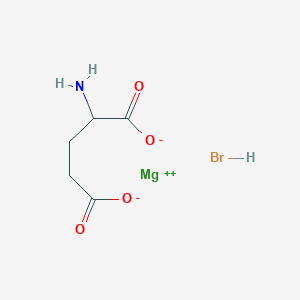
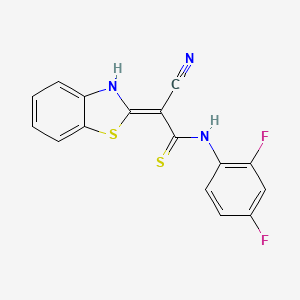
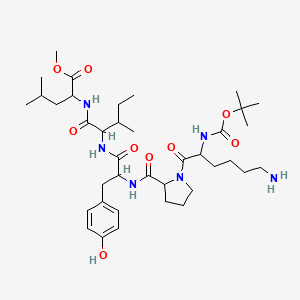
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B12317723.png)
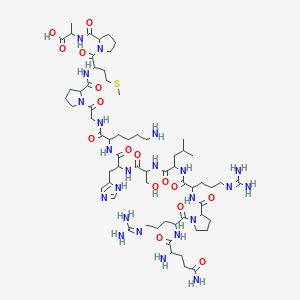
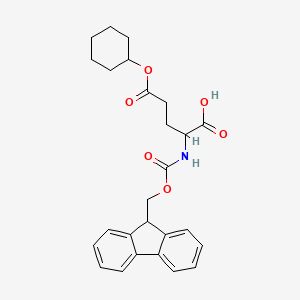
![(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide](/img/structure/B12317737.png)

